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Compound of Interest

Compound Name:
2,3,4,5-Tetrahydro-1H-

benzo[D]azepine hydrochloride

Cat. No.: B178193 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-
benzo[D]azepine Hydrochloride

Introduction
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds. Within this class, 2,3,4,5-Tetrahydro-1H-

benzo[d]azepine serves as a critical intermediate in the synthesis of novel therapeutics,

particularly those targeting the central nervous system.[1] The conversion of the parent amine

to its hydrochloride (HCl) salt is a fundamental step in drug development. This process is

designed to enhance the compound's aqueous solubility, improve its stability, and facilitate

handling and formulation, making it more suitable for chemical reactions and biological

screening.[2]

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine HCl. It is intended for researchers,

chemists, and drug development professionals, offering not only essential data but also the

scientific rationale behind the analytical methodologies used for its characterization.

Chemical Identity and Structure
Accurate identification is the foundation of all subsequent scientific investigation. The key

identifiers for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine and its hydrochloride salt are summarized
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below.

Identifier Value Source

IUPAC Name
2,3,4,5-tetrahydro-1H-3-

benzazepine hydrochloride
[3]

CAS Number 17379-01-0 (for HCl salt) [4]

4424-20-8 (for free base) [3][5][6]

Molecular Formula C₁₀H₁₄ClN [4]

Molecular Weight 183.68 g/mol [4]

Canonical SMILES C1NCC2=CC=CC=C2C1.[H]Cl [4]

The structure consists of a benzene ring fused to a seven-membered azepine ring. In the

hydrochloride salt, the secondary amine in the azepine ring is protonated, forming an

ammonium cation which is ionically bonded to a chloride anion.

Caption: Structure of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine HCl.

Core Physicochemical Properties
The physical properties of a compound dictate its behavior in both chemical and biological

systems.
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Property Value / Description Rationale & Significance

Appearance
Expected to be a crystalline

solid.

The free base is a liquid[5].

Salt formation introduces ionic

character, leading to a more

ordered crystalline lattice,

which typically results in a solid

state at room temperature.

Solubility

Enhanced solubility in polar

solvents (e.g., water, methanol,

DMSO).

The ionic nature of the HCl salt

allows for strong ion-dipole

interactions with polar

solvents, significantly

improving solubility over the

free base, which is only slightly

soluble in methanol and

DMSO[2][5]. This is crucial for

preparing stock solutions for

biological assays.

pKa
10.27 ± 0.20 (Predicted for

conjugate acid)

This value corresponds to the

pKa of the protonated

amine[5]. It indicates that the

compound is a moderately

strong base and will be >99%

protonated and positively

charged at physiological pH

(~7.4). This has profound

implications for receptor

interaction and cell membrane

permeability.

Stability & Storage Store in a dark place under an

inert atmosphere[5].

The hydrochloride salt is

chemically more stable than

the free amine, which can be

susceptible to oxidation. For

long-term integrity, storage in a

cool, dry, and dark
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environment is recommended

to prevent degradation.

Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the compound.

Chromatographic Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the

purity of pharmaceutical intermediates. A reverse-phase method is typically employed for

compounds of moderate polarity like this benzazepine derivative.

Caption: Standard workflow for HPLC-UV purity analysis.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler,

and column oven.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Rationale: The C18 stationary phase provides excellent retention and separation for

compounds with aromatic rings and moderate polarity.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic compounds

like amines by minimizing tailing.

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

Gradient Elution:

0-20 min: 10% B to 90% B

20-25 min: Hold at 90% B

25-26 min: 90% B to 10% B
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26-30 min: Hold at 10% B (re-equilibration)

Rationale: A gradient elution ensures that impurities with a wide range of polarities are

effectively separated and eluted from the column.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Rationale: Maintaining a constant temperature ensures reproducible retention times.

Detection Wavelength: 254 nm.

Rationale: The benzene ring provides strong UV absorbance at this wavelength. A

photodiode array (PDA) detector can be used to assess peak purity across multiple

wavelengths.

Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of

Mobile Phase A and B to a final concentration of 1 mg/mL.

Injection Volume: 5 µL.

Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the

percentage of the main peak area relative to the total area of all peaks.

Structural Confirmation by Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by

providing a highly accurate mass measurement.

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass

analyzer (e.g., TOF or Orbitrap).

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or

acetonitrile.

Ionization Mode: Positive Electrospray Ionization (ESI+).
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Rationale: The secondary amine is easily protonated, making it ideal for positive ion

detection.

Mass Analysis: Acquire the full scan spectrum. The expected monoisotopic mass for the

protonated free base [M+H]⁺ (C₁₀H₁₄N⁺) is 148.1121 Da.[7] The analysis will confirm this

mass to within a few parts per million (ppm), validating the molecular formula.

Identity Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

atomic structure of a molecule, confirming the connectivity of atoms in the carbon-hydrogen

framework.

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent,

such as Deuterium Oxide (D₂O) or Methanol-d₄.

Rationale: D₂O is a good choice for the highly soluble HCl salt. The acidic N-H protons will

exchange with deuterium and may not be visible. Methanol-d₄ can also be used and may

allow for observation of the N-H protons.

Acquisition:

¹H NMR: Acquire a standard proton spectrum. Expected signals would include distinct

multiplets in the aromatic region (for the benzene ring protons) and several signals in the

aliphatic region corresponding to the non-equivalent CH₂ groups of the azepine ring.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of

unique carbon environments, with signals expected in the aromatic region (~120-140 ppm)

and the aliphatic region (~20-60 ppm).

Structural Verification: The chemical shifts, integration values (for ¹H), and coupling patterns

must be consistent with the proposed structure of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine.

Conclusion
2,3,4,5-Tetrahydro-1H-benzo[d]azepine HCl is a foundational building block for drug discovery.

Its physicochemical profile is dominated by the presence of the protonated amine, which

imparts high polarity, aqueous solubility, and chemical stability. A thorough characterization
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using a suite of modern analytical techniques—including HPLC for purity, HRMS for molecular

formula confirmation, and NMR for structural elucidation—is paramount. The protocols and

principles outlined in this guide provide a robust framework for scientists to ensure the quality

and integrity of this important chemical intermediate, thereby supporting the advancement of

medicinal chemistry research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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